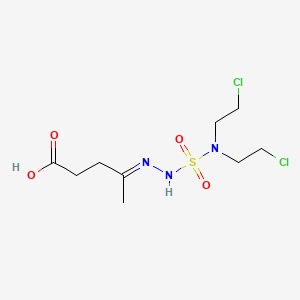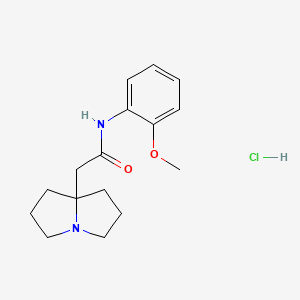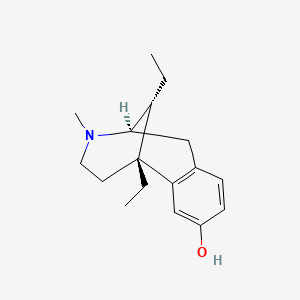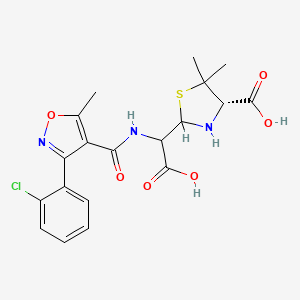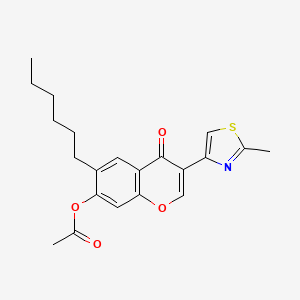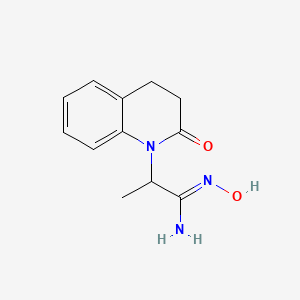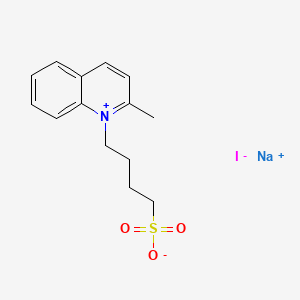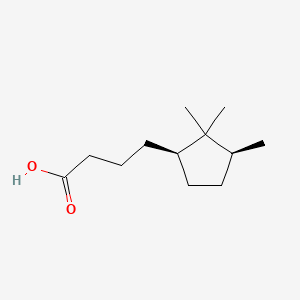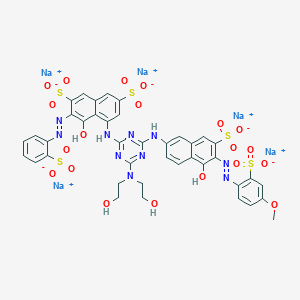
2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfophenyl)azo)-7-sulfo-2-naphthalenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulfophenyl)azo)-, pentasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 279-964-1, also known as 2,7-Naphthalenedisulfonic acid, 5-((4-(bis(2-hydroxyethyl)amino)-6-((5-hydroxy-6-((4-methoxy-2-sulfo)phenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt, is a complex organic compound. It is primarily used as a dye and has significant applications in various industries due to its vibrant color properties and chemical stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 279-964-1 involves multiple steps, starting with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of azo coupling reactions, where aromatic amines are diazotized and then coupled with naphthalenedisulfonic acid derivatives. The reaction conditions typically involve acidic or basic environments, controlled temperatures, and the presence of catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of EINECS 279-964-1 is carried out in large-scale reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product. The tetrasodium salt form is obtained by neutralizing the sulfonic acid groups with sodium hydroxide.
Types of Reactions:
Oxidation: EINECS 279-964-1 can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
EINECS 279-964-1 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo groups, which can form stable complexes with various substrates. The sulfonic acid groups enhance its solubility in water, making it an effective dye. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. The pathways involved include the formation of stable dye-substrate complexes that result in the desired staining or coloring effect.
類似化合物との比較
2,6-Naphthalenedisulfonic acid: Similar in structure but differs in the position of the sulfonic acid groups.
1,5-Naphthalenedisulfonic acid: Another isomer with sulfonic acid groups at different positions.
4,4’-Diaminostilbene-2,2’-disulfonic acid: A structurally related compound used in similar applications.
Uniqueness: EINECS 279-964-1 is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable azo complexes and its high solubility in water make it particularly valuable in applications requiring vibrant and durable dyes.
特性
CAS番号 |
82457-21-4 |
|---|---|
分子式 |
C40H31N10Na5O20S5 |
分子量 |
1247.0 g/mol |
IUPAC名 |
pentasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-[[5-hydroxy-6-[(4-methoxy-2-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H36N10O20S5.5Na/c1-70-23-7-9-27(30(18-23)73(61,62)63)47-48-34-31(74(64,65)66)16-20-14-22(6-8-25(20)36(34)53)41-38-43-39(45-40(44-38)50(10-12-51)11-13-52)42-28-19-24(71(55,56)57)15-21-17-32(75(67,68)69)35(37(54)33(21)28)49-46-26-4-2-3-5-29(26)72(58,59)60;;;;;/h2-9,14-19,51-54H,10-13H2,1H3,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H2,41,42,43,44,45);;;;;/q;5*+1/p-5 |
InChIキー |
KBRZPIPSKMUDCR-UHFFFAOYSA-I |
正規SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N(CCO)CCO)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



